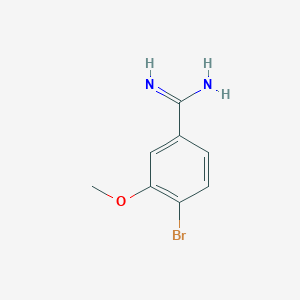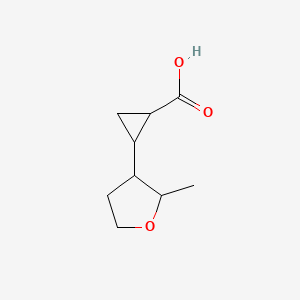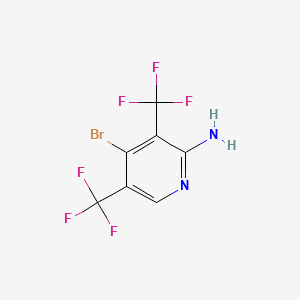
4-Bromo-3,5-bis(trifluoromethyl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3,5-bis(trifluoromethyl)pyridin-2-amine is a heterocyclic organic compound with the molecular formula C7H3BrF6N2. This compound is characterized by the presence of bromine and trifluoromethyl groups attached to a pyridine ring. The trifluoromethyl groups significantly influence the electronic properties, solubility, and lipophilicity of the compound, making it a valuable entity in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,5-bis(trifluoromethyl)pyridin-2-amine typically involves the use of palladium-catalyzed amination reactions. One common method involves the reaction of 2-bromo-5-(trifluoromethyl)pyridine with corresponding aromatic amines in the presence of a Pd(dba)2/BINAP catalytic system . This method allows for the efficient formation of the desired product with good to high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-3,5-bis(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Amination Reactions: The compound can participate in amination reactions to form various derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in amination and coupling reactions.
Nucleophiles: For substitution reactions.
Bases: Such as potassium carbonate, used to deprotonate intermediates.
Major Products Formed
Aminated Derivatives: Formed through amination reactions.
Coupled Products: Formed through Suzuki-Miyaura coupling reactions.
Aplicaciones Científicas De Investigación
4-Bromo-3,5-bis(trifluoromethyl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including cytotoxic activity and DNA binding.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3,5-bis(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The presence of trifluoromethyl groups enhances its ability to interact with biological macromolecules, potentially leading to cytotoxic effects. The compound may also bind to DNA, influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
4-Bromo-3,5-bis(trifluoromethyl)pyridin-2-amine is unique due to the presence of two trifluoromethyl groups, which significantly influence its electronic properties and reactivity. This makes it a valuable compound for various chemical and biological applications.
Propiedades
Fórmula molecular |
C7H3BrF6N2 |
|---|---|
Peso molecular |
309.01 g/mol |
Nombre IUPAC |
4-bromo-3,5-bis(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C7H3BrF6N2/c8-4-2(6(9,10)11)1-16-5(15)3(4)7(12,13)14/h1H,(H2,15,16) |
Clave InChI |
AFEJZZZAOKJILW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=N1)N)C(F)(F)F)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



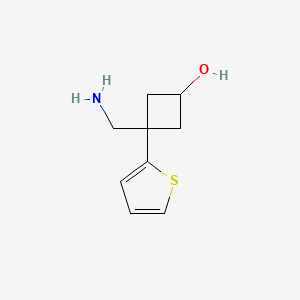

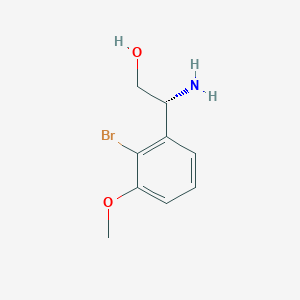
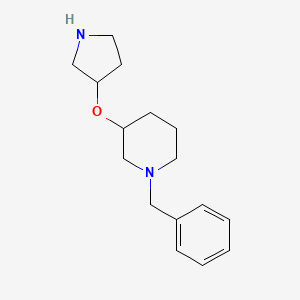
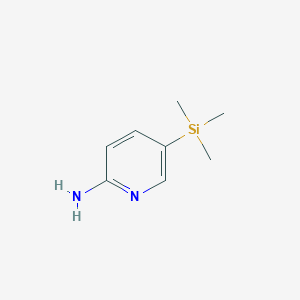
![N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide](/img/structure/B13588842.png)
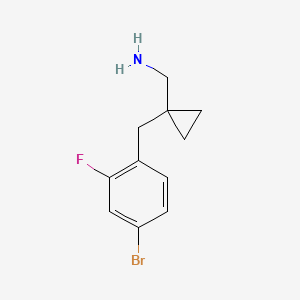
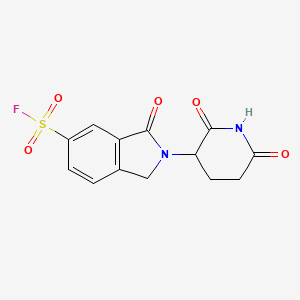


aminehydrochloride](/img/structure/B13588867.png)
